Bis(3'-5')cyclic diuridine monophosphate
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Overview
Description
Cyclic di-Uridine Monophosphate (sodium salt) is a pyrimidine-containing cyclic dinucleotide. It is produced by bacterial cyclic GMP-AMP synthase/DncV-like nucleotidyltransferases, such as LpCdnE02 from Legionella pneumophila. This compound binds to cyclic GMP-AMP synthase, in the apo or double-stranded DNA-bound forms, with reduced affinity compared to other cyclic dinucleotides like 2’3’-cyclic GMP-AMP or 3’3’-cyclic GMP-AMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic di-Uridine Monophosphate (sodium salt) is synthesized through the cyclization of two uridine monophosphate molecules. The reaction involves the formation of a phosphodiester bond that links the C3’ of one pentose ring with the C5’ of the other nucleotide, resulting in a 3’5’ cyclic dinucleotide .
Industrial Production Methods: The industrial production of Cyclic di-Uridine Monophosphate (sodium salt) involves bacterial fermentation using genetically engineered strains of Legionella pneumophila. The bacterial cells are cultured under controlled conditions to express the nucleotidyltransferase enzyme, which catalyzes the formation of the cyclic dinucleotide. The product is then purified through a series of chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclic di-Uridine Monophosphate (sodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the phosphate groups are replaced by other functional groups .
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Phosphorylation: Phosphorylating agents such as ATP and specific kinases.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis: Uridine monophosphate.
Phosphorylation: Phosphorylated derivatives of Cyclic di-Uridine Monophosphate.
Substitution: Substituted cyclic dinucleotides with modified functional groups.
Scientific Research Applications
Cyclic di-Uridine Monophosphate (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
Cyclic di-Uridine Monophosphate (sodium salt) exerts its effects by binding to cyclic GMP-AMP synthase. This binding can occur in the apo form or when the enzyme is bound to double-stranded DNA. The interaction with cyclic GMP-AMP synthase leads to the modulation of downstream signaling pathways involved in immune responses. The compound acts as a negative control for cyclic di-GMP signaling, thereby influencing various cellular processes .
Comparison with Similar Compounds
- Cyclic di-Adenosine Monophosphate (c-di-AMP)
- Cyclic di-Guanosine Monophosphate (c-di-GMP)
- Cyclic GMP-AMP (cGAMP)
Comparison: Cyclic di-Uridine Monophosphate (sodium salt) is unique due to its pyrimidine base, which distinguishes it from other cyclic dinucleotides that contain purine bases. This structural difference results in distinct binding affinities and biological activities. For example, Cyclic di-Uridine Monophosphate has reduced affinity for cyclic GMP-AMP synthase compared to 2’3’-cyclic GMP-AMP and 3’3’-cyclic GMP-AMP .
Properties
Molecular Formula |
C18H22N4O16P2 |
---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
1-[17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28) |
InChI Key |
ADHSUZMEJHOWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Origin of Product |
United States |
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